Product packaging for Lanosta-7,9(11),24-trien-3-ol(Cat. No.:)

Lanosta-7,9(11),24-trien-3-ol

Cat. No.: B1212327
M. Wt: 424.7 g/mol
InChI Key: ZBFPGLKEWSMWSG-XCEBNUDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanosta-7,9(11),24-trien-3-ol is a lanostane-type tetracyclic triterpenoid, a class of compounds predominantly found in medicinal fungi and of significant interest in pharmacological research . These triterpenoids are recognized for their complex, highly oxidized structures based on a lanostane skeleton, characterized by trans A/B, B/C, and C/D ring junctions and specific methyl group orientations . The compound serves as an important chemical scaffold for studying the structure-activity relationships of natural triterpenoids. While specific bioactivity data for this compound is limited in the public domain, a closely related derivative, Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid (also known as Ganoderic acid 24), has demonstrated significant cytotoxicity against a panel of human cancer cell lines, including lung carcinoma (CH27), melanoma (M21), and oral squamous carcinoma (HSC-3) cells . Furthermore, structurally similar lanostane triterpenoids isolated from Ganoderma species have shown potent anti-inflammatory properties, exhibiting significant inhibitory effects on the release of superoxide anions and β-glucuronidase from stimulated neutrophils, which are key mediators in inflammatory pathways . This makes this compound a valuable reference standard and building block for researchers exploring the anti-proliferative and anti-inflammatory mechanisms of natural products, contributing to drug discovery efforts in oncology and immunology. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O B1212327 Lanosta-7,9(11),24-trien-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1

InChI Key

ZBFPGLKEWSMWSG-XCEBNUDKSA-N

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

agnosterol

Origin of Product

United States

Natural Occurrence and Distribution of Lanosta 7,9 11 ,24 Trien 3 Ol

Fungal Sources

The primary producers of Lanosta-7,9(11),24-trien-3-ol and its derivatives are fungi, particularly within the phylum Basidiomycota. These compounds are significant secondary metabolites in many of these species.

The genus Ganoderma stands out as a prolific source of a vast array of lanostane-type triterpenoids, including this compound. These fungi, known for their distinctive, often shiny, bracket-like fruiting bodies, have been a subject of extensive phytochemical research. The presence of this compound, often alongside a suite of structurally related molecules, is a characteristic feature of the genus.

Research has documented the isolation of this compound from several Ganoderma species. For instance, it has been identified in the well-known medicinal mushroom Ganoderma lucidum. sci-hub.sescielo.org.mx Other species within the genus that have been found to contain this triterpenoid (B12794562) include Ganoderma applanatum, Ganoderma hainanense, and Ganoderma leucocontextum. acs.orgresearchgate.net The specific profile of lanostanoids can vary between different Ganoderma species, a factor that has significant implications for their chemotaxonomy. researchgate.net

Table 1: Occurrence of this compound and Related Compounds in Ganoderma Species

Species Compound(s) Identified Reference(s)
Ganoderma lucidum This compound and related lanostanoids sci-hub.sescielo.org.mx
Ganoderma applanatum This compound and its derivatives researchgate.net
Ganoderma hainanense Agnosterol (Lanosta-7,9(11),24-trien-3β-ol) acs.org
Ganoderma zonatum Lanostane-type triterpenoids structurally related to this compound vulcanchem.comup.ac.zajfda-online.com
Ganoderma leucocontextum Lanostane (B1242432) triterpenes acs.org
Ganoderma pfeifferi Ganodermadiol (5α-lanosta-7,9(11),24-triene-3β,26-diol) scielo.org.mx
Ganoderma australe Lanostane triterpenoids mdpi.com
Ganoderma carnosum 26,27-dihydroxy-lanosta-7,9(11),24-trien-3,16-dione scielo.org.mx

Beyond the prominent Ganoderma genus, this compound and its structural analogs have been discovered in other genera of the Basidiomycota. The wood-rotting fungus Fomitopsis pinicola has been shown to produce a variety of lanostanoid derivatives, including compounds with the characteristic lanosta-7,9(11),24-triene skeleton such as (+)-lanosta-7,9(11),24-trien-3β,21-diol and lanosta-7,9(11),24-trien-3-one. sci-hub.seepa.goviiste.org

Another notable Basidiomycete, Poria cocos (now classified as Wolfiporia extensa), a fungus that grows on the roots of pine trees, is also a source of lanostane triterpenoids. Studies have isolated compounds such as lanosta-7,9(11),24-trien-21-oic acid from its sclerotia, indicating the presence of the core lanosta-7,9(11),24-triene structure within this fungus. jfda-online.comresearchgate.netdiva-portal.org The fungus Pisolithus tinctorius has also been reported to produce 3β-hydroxylanosta-7(8),9,24-triene (agnosterol). researchgate.net

Table 2: Occurrence of this compound and Related Compounds in Other Basidiomycete Genera

Genus Species Compound(s) Identified Reference(s)
Fomitopsis Fomitopsis pinicola (+)-Lanosta-7,9(11),24-trien-3β,21-diol, Lanosta-7,9(11),24-trien-3-one sci-hub.seepa.goviiste.orgresearchgate.net
Wolfiporia Wolfiporia extensa (Poria cocos) Lanosta-7,9(11),24-trien-21-oic acid and related compounds jfda-online.comresearchgate.netdiva-portal.org
Pisolithus Pisolithus tinctorius 3β-hydroxylanosta-7(8),9,24-triene (Agnosterol) researchgate.net

Plant Sources

While less common than in fungi, this compound has also been identified in the plant kingdom. A phytochemical study of the whole plant of Euphorbia segetalis, a species of spurge, led to the isolation of this triterpenoid. researchgate.net The genus Euphorbia is known for its chemical diversity, and the presence of lanostane-type triterpenoids contributes to this complexity. mdpi.com Other species within this genus, such as Euphorbia antiquorum, have been found to produce related compounds like eupha-7,9(11),24-trien-3β-ol (antiquol C). up.ac.zabiocrick.com

Furthermore, a closely related derivative, 24-Methylene-lanosta-7,9(11)-dien-3β-ol, has been isolated from the stem bark of Artabotrys odorotissimus, a plant in the Annonaceae family. acs.org This highlights that the biosynthetic pathways leading to this class of compounds are not exclusive to fungi.

Table 3: Occurrence of this compound and Related Compounds in Plant Species

Genus Species Compound(s) Identified Reference(s)
Euphorbia Euphorbia segetalis Lanosta-7,9(11),24-trien-3β-ol researchgate.net
Euphorbia Euphorbia antiquorum Eupha-7,9(11),24-trien-3β-ol (Antiquol C) up.ac.zabiocrick.com
Artabotrys Artabotrys odorotissimus 24-Methylene-lanosta-7,9(11)-dien-3β-ol acs.org

Ecological Significance in Producing Organisms

The widespread production of this compound and its derivatives suggests they serve important ecological functions for the organisms that synthesize them. One of the most recognized roles is in chemotaxonomy. The specific profile of lanostane triterpenoids can be used as a chemical fingerprint to differentiate between closely related species, particularly within the complex Ganoderma genus. researchgate.netthieme-connect.comdntb.gov.ua The co-occurrence of certain lanostanoids has been proposed as a diagnostic marker for specific species like Ganoderma zonatum. vulcanchem.comjfda-online.com

Beyond their use in classification, these compounds likely play a role in the defense mechanisms of the producing organisms. Triterpenoids from Euphorbia species have demonstrated antifeedant and toxic effects against insects. biocrick.com In fungi, lanostane triterpenoids are thought to contribute to their defense against other microorganisms. Some lanostanoids have shown antimicrobial and antiviral activities, which would provide a competitive advantage in their natural environments. nih.gov The production of these compounds in wood-rotting fungi like Fomitopsis and Ganoderma may help protect them from bacteria and other competing fungi as they decompose lignocellulose. While the direct ecological role of this compound itself requires further specific investigation, its prevalence within a class of compounds known for their defensive properties strongly suggests a similar function.

Biosynthesis and Metabolic Pathways of Lanosta 7,9 11 ,24 Trien 3 Ol

General Triterpenoid (B12794562) Biosynthesis Overview

Triterpenoids are a diverse class of natural products derived from a 30-carbon precursor, squalene. Their biosynthesis is a branch of the isoprenoid pathway, which is responsible for producing a vast array of essential molecules, including sterols, hormones, and carotenoids. The synthesis begins with five-carbon isoprene units, which are sequentially assembled into larger molecules.

Two molecules of farnesyl pyrophosphate (FPP), each containing 15 carbons, undergo a head-to-head condensation to form the linear C30 hydrocarbon, squalene. This molecule is then oxidized to form 2,3-oxidosqualene, which serves as the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes catalyze a remarkable cascade of cyclization and rearrangement reactions to produce the diverse array of triterpenoid skeletons, including the lanostane (B1242432) framework from which Lanosta-7,9(11),24-trien-3-ol is derived. nih.gov

Mevalonate Pathway Precursors and Enzymes

In eukaryotes, the five-carbon building blocks for triterpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized primarily through the mevalonate (MVA) pathway. This pathway occurs in the cytosol and begins with the fundamental two-carbon unit, acetyl-CoA. guidetopharmacology.org

The key steps and enzymes of the MVA pathway are summarized below:

StepSubstrate(s)EnzymeProduct
1Acetyl-CoA (x2)Acetoacetyl-CoA thiolaseAcetoacetyl-CoA
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoA synthaseHMG-CoA
3HMG-CoAHMG-CoA reductase (Rate-limiting step)Mevalonate
4MevalonateMevalonate kinaseMevalonate-5-phosphate
5Mevalonate-5-phosphatePhosphomevalonate kinaseMevalonate-5-pyrophosphate
6Mevalonate-5-pyrophosphateMevalonate pyrophosphate decarboxylaseIsopentenyl pyrophosphate (IPP)
7Isopentenyl pyrophosphate (IPP)IPP isomeraseDimethylallyl pyrophosphate (DMAPP)

IPP and DMAPP are then used to build the C15 farnesyl pyrophosphate (FPP), the direct precursor to squalene.

Lanosterol Pathway and its Branch Points

The formation of this compound is a modification of the central lanosterol pathway, which is a cornerstone of sterol biosynthesis in animals and fungi.

The journey from the linear squalene molecule to a cyclic triterpenoid is a feat of enzymatic precision. The process begins with the enzyme squalene epoxidase, which introduces an epoxide ring at the C2-C3 position of squalene, forming (S)-2,3-oxidosqualene. This epoxidation is a critical activation step, preparing the molecule for the subsequent cyclization cascade. nih.gov

The cyclization of (S)-2,3-oxidosqualene is catalyzed by the enzyme Lanosterol Synthase (LSS), a type of oxidosqualene cyclase (OSC). qmclab.com LSS binds the folded 2,3-oxidosqualene substrate in a specific conformation. It then initiates a cationic cascade by protonating the epoxide oxygen, leading to the formation of a series of carbocation intermediates as the molecule is stitched together into four rings. The reaction terminates with a series of hydride and methyl shifts, followed by deprotonation to yield lanosterol , the first sterol product of the pathway. nih.govnih.gov This forms the fundamental tetracyclic lanostane skeleton.

Lanosterol itself is not the final compound but a key intermediate. To arrive at this compound, the lanosterol backbone must undergo specific modifications, particularly the rearrangement of its double bonds. These steps are analogous to those found in the ergosterol biosynthesis pathway in fungi.

Isomerization: The initial lanosterol product has a double bond at the C8-C9 position (lanosta-8,24-dien-3-ol). The first step in forming the conjugated diene system is the migration of this double bond. An enzyme, likely a C-8 sterol isomerase (analogous to ERG2 in yeast), catalyzes the isomerization of the Δ8 double bond to the Δ7 position, forming lanosta-7,24-dien-3-ol. nih.gov

Desaturation: The creation of the conjugated Δ7,9(11) system is then achieved through a desaturation step. An enzyme, likely a sterol C-5 desaturase or a related desaturase (analogous to ERG3 in yeast), is responsible for introducing the Δ9(11) double bond. wikipedia.orgresearchgate.net While ERG3 typically creates a Δ5 bond to form a Δ5,7-diene, related desaturases are capable of different regioselectivity, and the formation of the Δ7,9(11) system is a known step in the biosynthesis of various fungal triterpenoids, such as ganoderic acids. researchgate.net

Two other key enzymes in sterol metabolism are also relevant, as their actions can occur on lanosterol or its intermediates:

Lanosterol 14α-Demethylase (CYP51): This is a crucial cytochrome P450 enzyme that removes the methyl group at the C-14 position of the lanosterol core. This demethylation is a vital step in the biosynthesis of most sterols, including cholesterol and ergosterol. nih.gov

Sterol Delta 24-Reductase (DHCR24): This enzyme is responsible for reducing the double bond at the C24-C25 position in the side chain of sterol intermediates. The timing of this reduction defines different branches of the sterol pathway. For this compound, this double bond remains, indicating that DHCR24 has not acted upon its precursors.

Downstream Metabolic Conversions and Derivatization

This compound can serve as a scaffold for further enzymatic modification, leading to a variety of derivatives. These downstream conversions are predominantly oxidative reactions catalyzed by a large family of cytochrome P450 monooxygenases (CYPs) . researchgate.netnih.gov

These enzymes can introduce hydroxyl (-OH), keto (C=O), or carboxyl (-COOH) groups at various positions on the triterpenoid skeleton. nih.gov A prominent example of this is the biosynthesis of ganoderic acids , a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma fungi. The biosynthesis of many ganoderic acids begins with a lanostane precursor featuring the same lanosta-7,9(11),24-triene core. Subsequent oxidations at positions such as C-3, C-15, and C-26 transform the parent triterpenoid into a diverse family of acidic derivatives. researchgate.net

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of this compound, an intermediate in the broader sterol biosynthetic pathway, is a tightly controlled process at the genetic and molecular level. This regulation ensures the proper synthesis of essential sterols for fungal membrane integrity and function, while also allowing for adaptation to changing environmental conditions. The primary mechanism of control is the transcriptional regulation of the genes encoding the biosynthetic enzymes.

In fungi, the expression of genes involved in the ergosterol pathway, which includes the formation of this compound, is primarily governed by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). frontiersin.orgjohnshopkins.edunih.gov These transcription factors are crucial for maintaining cellular sterol homeostasis. nih.gov

Under conditions of low sterol levels or hypoxia, SREBPs are activated and translocate to the nucleus. nih.gov In the nucleus, they bind to specific DNA sequences called Sterol Regulatory Elements (SREs) located in the promoter regions of their target genes. mdpi.commdpi.com This binding initiates the transcription of genes encoding key enzymes in the sterol biosynthesis pathway.

In some fungal species, particularly in the Saccharomycotina subphylum which includes many yeasts, the regulatory role of SREBPs in sterol synthesis has been largely taken over by another transcription factor, Upc2. mdpi.complos.orgresearchgate.net Upc2 is a zinc-finger transcription factor that also responds to low sterol levels and activates the expression of ergosterol biosynthesis genes by binding to SREs in their promoters. mdpi.commdpi.com

The formation of the characteristic C-7 and C-9(11) double bonds in this compound from its precursor, lanosterol, involves a series of enzymatic reactions catalyzed by enzymes such as sterol C8-C7 isomerase and sterol desaturases. The genes encoding these enzymes are among the targets of SREBPs and Upc2. For instance, the gene ERG2, which encodes the C8-C7 isomerase, is a known target of this regulatory system. frontiersin.orgnih.gov The expression of desaturase genes is also under the control of these transcription factors, ensuring a coordinated regulation of the entire pathway.

The activity of these regulatory networks is not only modulated by intracellular sterol concentrations but also by external factors such as the availability of oxygen and the presence of antifungal agents that inhibit the ergosterol pathway. mdpi.com This intricate regulatory system allows the fungal cell to finely tune the production of sterols like this compound in response to both internal and external cues.

Table of Key Regulatory Factors and Target Genes:

Regulatory FactorTarget Genes (Examples)Function of Target Gene Product
SREBPs (Sterol Regulatory Element-Binding Proteins)ERG2 (Sterol C8-C7 isomerase), Sterol desaturase genesIsomerization and desaturation steps in the sterol biosynthesis pathway
Upc2ERG2, ERG11 (Lanosterol 14α-demethylase)Key enzymatic steps in the conversion of lanosterol to other sterols

Structural Elucidation and Characterization Methodologies for Lanosta 7,9 11 ,24 Trien 3 Ol and Its Analogs

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the complex structure of lanostane-type triterpenoids. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to piece together the molecular puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a typical lanostane (B1242432) skeleton like that found in analogs such as lanosterol, characteristic signals include a series of overlapping multiplets for the steroidal backbone between δ 0.80 and 2.50 ppm. Specific olefinic protons, such as H-7, H-11, and H-24, appear in the downfield region (typically δ 5.0-5.5 ppm). The proton attached to the hydroxyl-bearing carbon (H-3) is also a key diagnostic signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For Lanosta-7,9(11),24-trien-3-ol, 30 carbon signals are expected. Key resonances include those for the sp² carbons of the double bonds (C-7, C-8, C-9, C-11, C-24, C-25) which typically appear in the δ 115-150 ppm range, and the carbon bearing the hydroxyl group (C-3) around δ 75-80 ppm. The numerous methyl groups of the lanostane framework produce characteristic signals in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to trace out the spin systems within the rings and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting quaternary carbons to the rest of the structure and for linking the different ring systems and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For instance, correlations between the axial and equatorial protons on the cyclohexane rings help to define their chair conformations and the orientation of substituents.

CarbonChemical Shift (δ) Range (ppm)
C-375.0 - 80.0
C-7115.0 - 125.0
C-8130.0 - 145.0
C-9140.0 - 150.0
C-11110.0 - 120.0
C-24120.0 - 130.0
C-25130.0 - 140.0

Mass Spectrometry (MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of a lanostane triterpenoid (B12794562), the molecular ion peak (M⁺) is often observed. The fragmentation pattern is highly characteristic and provides valuable structural clues. Common fragmentation pathways for lanostane triterpenoids involve the cleavage of the side chain and fragmentations within the ring system. For instance, the mass spectrum of the related compound Lanosta-7,9(11)-dien-3-ol acetate shows a molecular ion peak and characteristic fragment ions. nist.gov

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS): HR-EI-MS provides the exact mass of the molecular ion and its fragments with high precision. This allows for the determination of the elemental formula of the compound, which is a critical step in its identification. For example, the molecular formula of this compound is C₃₀H₄₈O, and HR-EI-MS would be used to confirm this composition by measuring the exact mass of its molecular ion.

The table below shows the expected exact mass for the molecular ion of this compound.

IonFormulaCalculated Exact Mass
[M]⁺C₃₀H₄₈O424.3705

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group.

C-H stretch: Absorption bands around 2850-3000 cm⁻¹ are due to the stretching vibrations of C-H bonds in the methyl and methylene groups of the steroidal backbone and side chain.

C=C stretch: The stretching vibrations of the carbon-carbon double bonds in the conjugated diene system (C₇=C₈-C₉=C₁₁) and the isolated double bond in the side chain (C₂₄=C₂₅) would appear in the 1600-1680 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen single bond of the hydroxyl group would be observed in the 1000-1260 cm⁻¹ range.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
-OHStretching3200 - 3600 (broad)
C-H (sp³)Stretching2850 - 3000
C=CStretching1600 - 1680
C-OStretching1000 - 1260

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules, such as this compound.

The process involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a presumed absolute configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. The theoretical calculation of ECD spectra is a powerful tool in the structural elucidation of complex natural products. nih.gov This approach has been successfully applied to determine the absolute configuration of various lanostane triterpenoids. nih.gov

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from natural sources or synthetic mixtures typically involves a combination of chromatographic techniques. The choice of method depends on the complexity of the mixture and the scale of the separation.

Column Chromatography: This is a fundamental technique for the initial fractionation of crude extracts. Silica gel is a commonly used stationary phase for the separation of triterpenoids. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often employed to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for the final purification of compounds. For triterpenoids, reversed-phase HPLC is frequently used. nih.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of methanol/water or acetonitrile/water). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The lack of a strong chromophore in many triterpenoids can present a challenge for UV detection, sometimes necessitating derivatization to enhance detectability. xjtu.edu.cnresearchgate.net

The following table provides a general overview of the chromatographic techniques used for the separation of lanostane-type triterpenoids.

TechniqueStationary PhaseMobile PhasePrinciple of Separation
Column ChromatographySilica GelHexane/Ethyl Acetate gradientAdsorption/Polarity
HPLC (Reversed-Phase)C18Methanol/Water or Acetonitrile/WaterPartitioning/Polarity

Crystallographic Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms.

For a complex molecule like this compound, obtaining a single crystal of suitable quality for X-ray diffraction can be challenging. However, if successful, the crystallographic data would provide unambiguous proof of its structure, including the stereochemistry at all chiral centers. While specific crystallographic data for this compound was not found in the provided search results, the structure of the related compound lanosterol has been determined by X-ray crystallography, providing a foundational model for the stereochemistry of the lanostane skeleton. cymitquimica.com

Chemical Synthesis and Semisynthesis of Lanosta 7,9 11 ,24 Trien 3 Ol and Structural Analogs

Total Synthesis Approaches to Lanostane (B1242432) Skeletons

The de novo synthesis of the lanostane skeleton is a formidable task due to its complex tetracyclic framework featuring three stereodefined quaternary centers at the C10, C13, and C14 positions. nih.govdartmouth.edu Historically, these complex structures have been challenging targets for asymmetric total synthesis, pushing chemists to develop novel reaction methods and strategies. dartmouth.edu

Nature synthesizes lanostanes and the related cucurbitanes from a common precursor, 2,3-oxidosqualene, via the protosterol cation. nih.gov The biosynthetic pathway involves a series of cationic rearrangements (hydride and methyl shifts) that ultimately form the characteristic lanostane or cucurbitane structures. nih.gov Mimicking this elegant biosynthetic cascade in a laboratory setting is a significant hurdle.

Recent progress has explored counter-biomimetic strategies. For instance, a cucurbitane-to-lanostane type transformation has been developed. This approach involves an oxidative dearomatization followed by a Wagner–Meerwein rearrangement. This sequence selectively shifts a methyl group from C9 to C10, establishing the characteristic lanostane triad of quaternary centers at C10, C13, and C14. nih.gov Another approach utilized a semi-Pinacol rearrangement mediated by BF₃•OEt₂ on a polyunsaturated epoxy-pregnene substrate to successfully construct a lanostane system with the correct quaternary centers. nih.gov Despite these advances, the total synthesis of complex lanostanes remains a significant challenge, with issues like stereoselective reduction of certain double bonds hindering the completion of some synthetic routes. nih.govdartmouth.edu

Semisynthetic Derivatization and Modification

Given the difficulties of total synthesis, semisynthesis starting from readily available natural triterpenoids like lanosterol is a more common and practical approach for producing Lanosta-7,9(11),24-trien-3-ol analogs. Lanosterol can be chemically converted into various functionalized derivatives. For example, lanosterol has been successfully converted into 3β-acetoxylanost-7-en-32-al and 3β,32-diacetoxylanost-7-ene. rsc.org

A notable example is the first semisynthesis of ganodermanontriol, a bioactive lanostane triterpene, from lanosterol. researchgate.net This multi-step synthesis involved key transformations to construct the distinctive Δ7,9(11)-diene core, a feature shared with this compound. researchgate.net The process highlights the utility of semisynthesis to access not only the natural product but also its stereoisomers for further biological evaluation. researchgate.net Such modifications allow for the exploration of the chemical space around the natural product scaffold.

Researchers have isolated a vast array of lanostane triterpenoids from natural sources, particularly from Ganoderma fungi. researchgate.net These natural products serve as a rich library of starting points for further derivatization, enabling the creation of novel compounds with potentially enhanced biological activities.

Rational Design of Lanostane-Type Scaffolds

The rational design of new molecules based on the lanostane scaffold is a key strategy in drug discovery. This approach combines the favorable pharmacokinetic properties and inherent biological relevance of natural product scaffolds with the diversity of synthetic chemistry. nih.gov By analyzing the structure of known bioactive lanostanes, researchers can design new analogs with specific modifications intended to improve activity, selectivity, or metabolic stability.

Computational methods and virtual property analysis can guide the selection and design of scaffolds that are structurally diverse and possess favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For the lanostane scaffold, this involves identifying key structural motifs responsible for a desired biological effect. For example, the high degree of oxidation seen in many Ganoderma triterpenes, with hydroxyl, carboxyl, or acetoxyl groups at various positions, is often linked to their bioactivity. researchgate.net Rational design might involve synthesizing analogs that systematically vary the position and type of these oxygenated functional groups to probe their role in interacting with biological targets. This strategy moves beyond simple derivatization to a more knowledge-based approach for creating novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies Derived from Chemical Modifications

Structure-activity relationship (SAR) studies are essential for understanding how specific chemical features of a molecule contribute to its biological effects. For lanostane-type triterpenoids, SAR studies have provided valuable insights into the moieties required for activities like cytotoxicity against cancer cells.

Numerous lanostane derivatives isolated from Ganoderma species have been evaluated for their biological activities. For instance, Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid (also known as ganoderic acid 24) has demonstrated high cytotoxicity against various human cancer cell lines. medchemexpress.comchemsrc.com Other related compounds, such as ganodermanontriol, have shown significant inhibitory activity against the proliferation of breast cancer cells. researchgate.net

Analysis of a range of lanostane and cucurbitane triterpenoids suggests that specific structural features are important for cytotoxicity. mdpi.com These can include:

A hydroxyl group at C-3

A ketone group at C-11

Hydroxyl or acetoxy groups on the side chain (e.g., at C-25 or C-26) researchgate.netmdpi.com

The presence of the conjugated Δ7,9(11)-diene system

The table below summarizes the cytotoxic activity of several lanostane triterpenoids, illustrating the effect of different functional groups on their potency. These data are crucial for the rational design of new, more effective lanostane-based therapeutic agents.

Compound NameKey Structural FeaturesReported Biological Activity (Example)Reference
Lanosta-7,9(11),24-trien-3α-hydroxy-26-oic acid3α-OH, 26-oic acid, Δ7,9(11),24High cytotoxicity against human lung, melanoma, and oral cancer cells medchemexpress.comchemsrc.com
GanodermanontriolTriol, Δ7,9(11)Inhibits proliferation of MCF-7 and MDA-MB-231 breast cancer cells (IC₅₀ = 5.8 µM and 9.7 µM, respectively) researchgate.net
5α-Lanosta-7,9(11),24-triene-3β-hydroxy-26-al3β-OH, 26-al, Δ7,9(11),24Isolated from G. concinna; part of a class with known cytotoxic members researchgate.net
Ganoderiol F3-one, 26,27-diOH, Δ7,9(11),24Isolated from G. lucidum; part of a class with known cytotoxic members researchgate.net

Advanced Research Perspectives and Future Directions

Omics Technologies in Lanostane (B1242432) Triterpenoid (B12794562) Discovery and Characterization

The integration of "omics" technologies has revolutionized the discovery and characterization of natural products, including lanostane triterpenoids. These high-throughput approaches provide a holistic view of the biological systems that produce these compounds, accelerating the identification of novel structures and their biosynthetic pathways.

Genomics and Transcriptomics : The sequencing of fungal genomes, particularly from genera like Ganoderma and Antrodia, is fundamental to identifying the genetic blueprints for lanostane biosynthesis. researchgate.net. The biosynthetic pathways for triterpenoids are known to originate from the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum nih.gov. By combining transcriptomics (analysis of gene expression) with metabolomics, researchers can pinpoint specific genes encoding key enzymes that are upregulated during triterpenoid production. For instance, this strategy has been successfully used to discover crucial post-modification enzymes, such as cytochrome P450s (CYPs) and short-chain dehydrogenases/reductases (SDRs), which are responsible for the immense structural diversity of lanostanoids nih.govresearchgate.net. Identifying these enzymes paves the way for their use in synthetic biology applications.

Proteomics : Proteomics, the large-scale study of proteins, offers insights into the functional machinery of an organism. In the context of lanostane triterpenoids, proteomic analyses can identify the enzymes actively involved in their biosynthesis under specific conditions. Furthermore, proteomics is a powerful tool for target identification. Affinity purification techniques combined with mass spectrometry can identify the specific proteins that synthetic triterpenoids bind to within a cell, revealing their mechanism of action. For example, this approach has been used to identify mammalian target of rapamycin (mTOR) as a direct target of a synthetic oleanane triterpenoid, uncovering a network of signaling pathways affected by the compound doaj.org.

Metabolomics : Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. For lanostane triterpenoids, advanced analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/qTOF-MS) are employed to create detailed profiles of these compounds in fungal extracts or biological fluids nih.govresearchgate.net. This approach is critical for discovering novel lanostanoids and for understanding their biotransformation. Studies tracking the fate of orally administered fungal extracts in animal models have successfully identified numerous triterpenoid metabolites in plasma, revealing how these compounds are absorbed and modified by the body nih.gov.

Omics TechnologyApplication in Lanostane Triterpenoid ResearchKey Findings
Genomics Identification of gene clusters responsible for triterpenoid biosynthesis.Prediction of terpene biosynthesis involvement in 20 out of 37 secondary metabolite gene clusters in Ganoderma leucocontextum. researchgate.net
Transcriptomics Correlating gene expression with metabolite production to find key biosynthetic enzymes.Discovery of cytochrome P450 (AcCYP4) and dehydrogenase (AcSDR6) involved in creating the Δ7,9(11) diene structure and modifying the 3β-OH group in Antrodia camphorata. nih.gov
Proteomics Identifying protein targets of triterpenoids to elucidate mechanisms of action.Identification of 577 candidate binding proteins for a synthetic oleanane triterpenoid, including mTOR. doaj.org
Metabolomics Profiling and identifying novel triterpenoids and their metabolic products in biological systems.Detection of 18 triterpenoids and 8 biotransformed metabolites in rat plasma after oral administration of Antrodia cinnamomea extract. nih.gov

Biotechnological Production and Bioreactor Optimization for Lanostane Triterpenoids

The natural abundance of many lanostane triterpenoids is often low, making their extraction from fungal sources inefficient and unsustainable. Biotechnological production using microbial hosts offers a promising alternative.

The biosynthesis of triterpenoids begins with the cyclization of 2,3-oxidosqualene to form the lanosterol skeleton, which is then decorated by a series of tailoring enzymes like cytochrome P450 monooxygenases (CYP450s) nih.gov. By harnessing these biosynthetic pathways, researchers can engineer microorganisms such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli to produce specific lanostane compounds. This involves introducing the genes for the necessary enzymes into the microbial host.

Future research will focus on optimizing this production through metabolic engineering and bioreactor technology. Key strategies include:

Enhancing Precursor Supply : Increasing the flux through the native mevalonate (MVA) pathway in the host organism to provide more of the initial building blocks for triterpenoid synthesis nih.gov.

Enzyme Engineering : Modifying the biosynthetic enzymes to improve their efficiency, stability, or to alter their specificity to produce novel, non-natural lanostanoids.

Bioreactor Optimization : Fine-tuning fermentation conditions such as temperature, pH, oxygen supply, and nutrient feeding in bioreactors to maximize cell growth and product yield. This involves developing sophisticated process control strategies to maintain optimal conditions for an extended period.

Chemoenzymatic Synthesis and Biotransformation Strategies

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis and biological catalysis. This approach allows for the efficient construction of complex molecules like lanostane triterpenoids that are challenging to produce by either method alone nih.govresearchgate.net.

A typical chemoenzymatic strategy might involve:

Microbial Production of a Core Scaffold : Using an engineered microorganism to produce a key lanostane intermediate, such as lanosterol or a closely related precursor nih.govresearchgate.net.

Enzymatic Modification : Employing isolated enzymes (biocatalysts) to perform specific and selective modifications on the scaffold, such as hydroxylations or oxidations, at positions that are difficult to address with conventional chemical reagents nih.gov.

Chemical Synthesis : Using chemical reactions to perform further transformations or to add functional groups that are not accessible through enzymatic means, leading to the final target molecule or its derivatives researchgate.net.

Biotransformation is another powerful strategy where microorganisms or their enzymes are used to modify a supplied precursor molecule. For example, feeding a simple lanostane triterpenoid to a specific fungal culture could result in the production of several new, more complex derivatives through the fungus's native enzymatic machinery. This approach has been widely used to generate novel analogues of related triterpenoids like oleanolic acid mdpi.com.

Computational Chemistry and In Silico Modeling for Mechanistic Insights

Computational chemistry and in silico modeling are indispensable tools for understanding the structure-activity relationships and mechanisms of action of lanostane triterpenoids at the molecular level. These methods can predict how a molecule will interact with a biological target, guiding further experimental work.

A recent in silico study investigated the potential of 821 lanostane-type triterpenes to act as inhibitors of the MYC oncoprotein, a challenging cancer target. The workflow involved several computational techniques nih.gov:

Molecular Docking : Simulating the binding of each triterpenoid to the MYC protein to predict their binding affinity and orientation.

Pharmacokinetic Prediction : Calculating properties like solubility and membrane permeability to filter for compounds with drug-like characteristics.

Molecular Dynamics (MD) Simulations : Simulating the dynamic movement of the triterpenoid-protein complex over time to assess the stability of the interaction.

Binding Energy Calculation : Using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more accurate estimate of the binding affinity.

This computational screening successfully identified eight promising lanostane ligands, demonstrating the power of in silico approaches to rapidly screen large compound libraries and prioritize candidates for synthesis and biological testing nih.gov. Such models provide crucial insights into the specific functional groups and structural features, like the unsaturation in the main skeleton, that are important for biological activity nih.gov.

Development of Advanced Research Tools and Probes

To unravel the complex biology of lanostane triterpenoids, researchers need sophisticated tools to track their localization and interactions within cells. Chemical probes are specially designed versions of bioactive molecules that carry a tag for detection or capture mskcc.org.

The development of lanostane-based chemical probes could involve:

Fluorescent Probes : Attaching a fluorescent dye to a lanostane triterpenoid. These probes can be used in fluorescence microscopy and flow cytometry to visualize where the compound accumulates in cells and in which organelles it acts.

Biotinylated Probes : Linking a biotin molecule to the triterpenoid. These probes can be used in pull-down assays. After introducing the probe to cell lysates, the triterpenoid's binding partners can be captured on streptavidin-coated beads and identified using mass spectrometry-based proteomics mskcc.org.

Photo-affinity Probes : Incorporating a photoreactive group that, upon exposure to UV light, forms a permanent covalent bond with the target protein. This allows for the robust and irreversible capture of binding partners.

These advanced tools are crucial for definitively identifying the cellular targets of Lanosta-7,9(11),24-trien-3-ol and its derivatives, moving beyond inferential data to direct evidence of their molecular interactions chemicalprobes.org.

Exploration of Novel Biological Activities and Uncharted Mechanistic Pathways

While a range of biological activities has been reported for lanostane triterpenoids, the full spectrum of their therapeutic potential remains largely unexplored. Many studies have documented cytotoxic effects against various cancer cell lines nih.govnih.gov, anti-inflammatory activity through the inhibition of nitric oxide (NO) production mdpi.comnih.gov, and neuroprotective effects nih.gov.

Future research is focused on exploring novel applications and understanding the underlying mechanisms.

Biological ActivityResearch FindingInvestigated Compound(s)
Cytotoxicity Showed selective cytotoxicity against K562 human cancer cells with an IC50 value of 8.59 μg/mL. nih.govlanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol
Anti-inflammatory Exhibited significant inhibitory activities against NO production in LPS-induced RAW 264.7 cells. nih.govmdpi.comOfficimalonic acids
Anti-hepatic fibrosis Showed inhibitory effects on the proliferation of hepatic stellate cells. rsc.orgGanoapplanic acids
Anti-adipogenesis Significantly reduced lipid accumulation during the differentiation of 3T3-L1 cells. mdpi.comGanoapplic acids
Neuroprotection Demonstrated neuroprotective effects against paraquat-induced toxicity in Neuro-2a cells. nih.gov3β-hydroxy-7β,8β-epoxy-5α-lanost-24-en-30,9α-olide

Uncharted mechanistic pathways are a key area of investigation. The conjugated double-bond system at Δ7,9(11), a feature of this compound, appears to be important for cytotoxicity nih.gov. However, the precise molecular pathways these compounds modulate are often unclear. It is known that some lanostane-type triterpenoids can induce cell cycle arrest by downregulating cyclin D1 and inhibit tumor metastasis by modulating matrix metalloproteinases (MMPs) nih.gov. Future studies will likely combine the omics approaches and chemical probes discussed above to map the complex signaling networks that are perturbed by these compounds, potentially revealing novel drug targets and therapeutic strategies for a wide range of diseases.

Q & A

Basic Research Questions

Q. How is Lanosta-7,9(11),24-trien-3-ol structurally characterized, and what analytical methods are critical for its identification?

  • Methodology :

  • Spectroscopic Analysis : Use 1D/2D NMR (1H, 13C, DEPT, COSY, HMBC) to confirm the triterpenoid skeleton and functional groups. For example, the 3β-hydroxyl group is identified via characteristic chemical shifts (e.g., δ 3.2–3.5 ppm in 1H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms the molecular formula (e.g., C30H48O for Lanosta-7,9(11),24-trien-3β-ol) .
  • X-ray Crystallography : Optional for absolute configuration determination, particularly for novel derivatives .

Q. What are the primary natural sources of this compound, and how is it isolated?

  • Sources :

  • Found in Euphorbia segetalis (whole plant) and Ganoderma spp. (e.g., G. lucidum mycelia or fruiting bodies) .
    • Isolation Protocol :

Extraction : Use methanol or ethanol for preliminary extraction .

Fractionation : Partition with solvents (e.g., ethyl acetate, n-butanol) to enrich triterpenoids.

Chromatography : Employ silica gel column chromatography, followed by HPLC or TLC for purification .

Q. What in vitro assays are used to evaluate the antimicrobial and antiviral activity of this compound?

  • Antimicrobial Assays :

  • Broth Microdilution : Determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
    • Antiviral Assays :
  • Plaque Reduction Assay : Assess inhibition of viral replication (e.g., EV71 in rhabdomyosarcoma [RD] cells) .
  • Cytotoxicity Screening : Use MTT assays to ensure selective activity (e.g., CC50 > IC50) .

Advanced Research Questions

Q. How do structural modifications (e.g., acetylation, oxidation) influence the cytotoxic activity of this compound derivatives?

  • SAR Insights :

  • 3β-Hydroxyl Group : Critical for activity; acetylation (e.g., 3β-acetate derivatives) may reduce polarity and enhance cell membrane permeability .
  • Side-Chain Modifications : 24-methylene or 26-carboxylic acid groups (e.g., Ganoderic acids) correlate with enhanced cytotoxicity against cancer cells (e.g., HSC-2 oral squamous carcinoma, IC50 = 42 μg/mL vs. Etoposide at 24 μg/mL) .
    • Experimental Design :
  • Synthesize analogs via acetylation, oxidation, or glycosylation.
  • Compare IC50 values across cancer cell lines (e.g., CH27 lung carcinoma, M21 melanoma) using standardized MTT protocols .

Q. What methodologies elucidate the mechanism of action of this compound against viral pathogens like EV71 or HIV-1?

  • Mechanistic Studies :

  • Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., HIV-1 protease) using fluorogenic substrates (IC50 = 20–90 μM for Ganoderic acid β) .
  • Molecular Docking : Simulate binding interactions with viral targets (e.g., EV71 capsid proteins) using AutoDock Vina .
    • Cell-Based Models :
  • Use RD cells for EV71 inhibition studies, quantifying viral RNA via qRT-PCR post-treatment .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

  • Critical Variables :

  • Cell Line Heterogeneity : Activity may differ between HSC-2 (oral) and CH27 (lung) due to receptor expression .
  • Compound Purity : Validate purity via HPLC (≥95%) to exclude confounding impurities .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
    • Meta-Analysis :
  • Compare data across studies using normalized metrics (e.g., log-transformed IC50) and statistical tools (e.g., ANOVA) .

Methodological Resources

  • Spectral Data Repositories : Reference the EPA/NIH Mass Spectral Database for fragmentation patterns .
  • Chromatography Standards : Use Polyporenic acid C (HPLC ≥97%) for method validation .
  • Antiviral Models : Access RD cells (ATCC CCL-136) for EV71 studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.